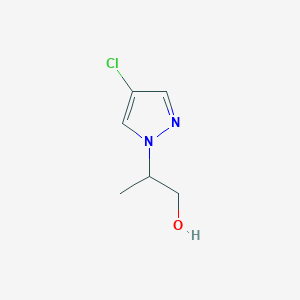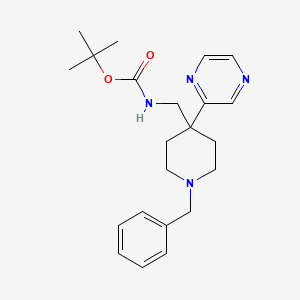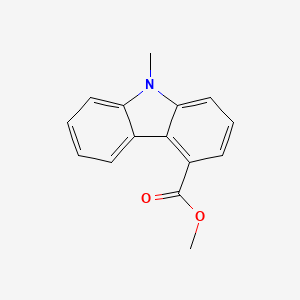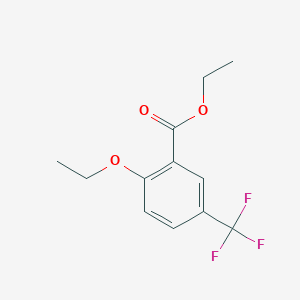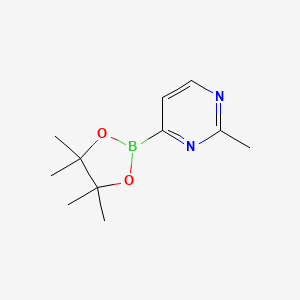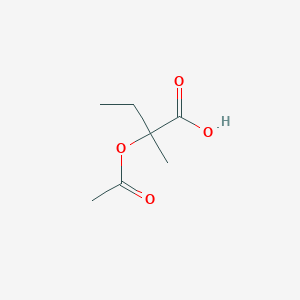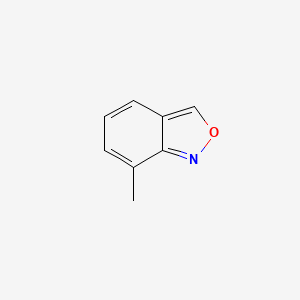
7-Methyl-2,1-benzisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-2,1-benzisoxazole is a heterocyclic compound that belongs to the benzisoxazole family. Benzisoxazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure consists of a benzene ring fused with an isoxazole ring, with a methyl group attached to the seventh position of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2,1-benzisoxazole typically involves the cyclization of ortho-substituted benzene derivatives. One common method is the reaction of ortho-nitrobenzaldehydes with reducing agents to form the isoxazole ring . Another approach involves the use of ortho-azidoarylcarbonyl compounds, which undergo photolysis in the presence of weak bases to form the isoxazole ring . The reaction conditions often include the use of catalysts such as iron (II) ions to increase the electrophilicity of the nitrogen atom, facilitating nucleophilic attack and cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2,1-benzisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzisoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include various substituted benzisoxazoles, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .
Scientific Research Applications
7-Methyl-2,1-benzisoxazole has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for designing drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Biology: It is studied for its potential as an antibiotic against multi-drug resistant bacteria.
Materials Science: Benzisoxazole derivatives are used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Methyl-2,1-benzisoxazole involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit enzymes such as chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyl-transferase, which are involved in bacterial metabolic pathways . This inhibition disrupts essential processes in bacteria, leading to their death.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Methyl-2,1-benzisoxazole include:
2,1-Benzisoxazole: The parent compound without the methyl group.
3-Methyl-2,1-benzisoxazole: A methyl group attached to the third position of the benzene ring.
7-Nitro-2,1-benzisoxazole: A nitro group attached to the seventh position of the benzene ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the seventh position can affect the compound’s interaction with molecular targets and its overall pharmacokinetic properties .
Properties
CAS No. |
107096-57-1 |
|---|---|
Molecular Formula |
C8H7NO |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
7-methyl-2,1-benzoxazole |
InChI |
InChI=1S/C8H7NO/c1-6-3-2-4-7-5-10-9-8(6)7/h2-5H,1H3 |
InChI Key |
XFYVCTSDKJVHGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=CON=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(r)-7-(2-Amino-1-hydroxyethyl)-4-hydroxybenzo[d]thiazol-2(3h)-one](/img/structure/B13980157.png)
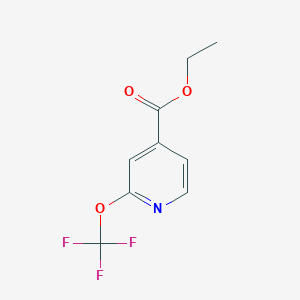
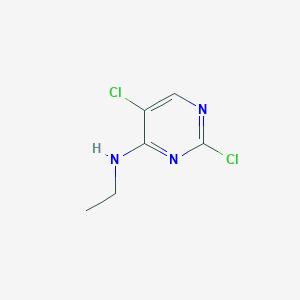

![(2-Methylimidazo[1,2-a]pyridin-7-yl)boronic acid](/img/structure/B13980181.png)
![4,8-Methanothiazolo[5,4-c]azocine(9CI)](/img/structure/B13980189.png)

